![molecular formula C21H26FN3O B2531159 N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide CAS No. 303151-20-4](/img/structure/B2531159.png)

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide is a compound that belongs to a class of chemicals known for their potential pharmacological properties. The structure of this compound suggests that it may interact with various biological targets, such as receptors and enzymes, which could make it relevant for therapeutic applications. The presence of the fluorophenyl group and the piperazine moiety indicates that the compound might exhibit affinity towards certain receptor subtypes, potentially influencing neurotransmitter systems.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, compounds with similar structures have been synthesized by reacting substituted anilines with acyl chlorides in an aqueous basic medium, followed by coupling with substituted piperazines in a polar aprotic medium . Another approach involves the transformation of methyl isobutyryl acetate into a pentanamide derivative, followed by a Knoevenagel condensation and a Stetter reaction to introduce the fluorophenyl group . These methods highlight the importance of the amide linkage and the ability to introduce various substituents to tailor the compound's properties.

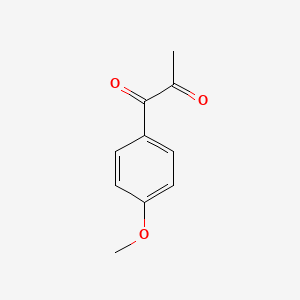

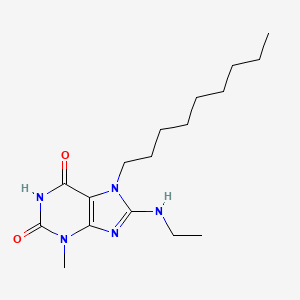

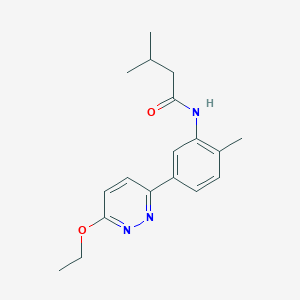

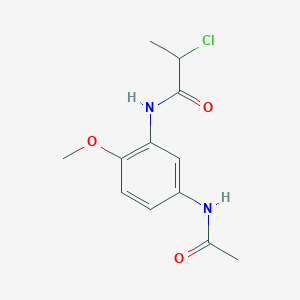

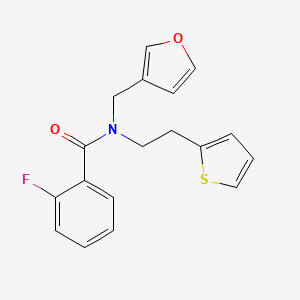

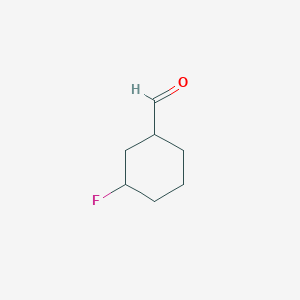

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, which is a common feature in many pharmacologically active compounds. The fluorophenyl group is a significant pharmacophore, often associated with increased binding affinity and metabolic stability . The amide linkage is another critical feature, as it can influence the compound's binding selectivity and overall biological activity .

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from related compounds. The amide bond is typically stable under physiological conditions, but it can be modified or hydrolyzed under specific conditions to alter the compound's properties . The fluorophenyl group may participate in various chemical reactions, such as halogenation or Suzuki coupling, which can be utilized to synthesize analogs with modified biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include moderate solubility in organic solvents, given the presence of both polar (amide) and nonpolar (fluorophenyl) groups. The compound's melting point, boiling point, and stability would depend on the specific substituents and the overall molecular conformation. The presence of the fluorine atom could enhance the lipophilicity and bioavailability of the compound, potentially affecting its pharmacokinetic profile .

Scientific Research Applications

Synthesis Methodologies

A key intermediate in synthesizing compounds like Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, involves rhodium-catalyzed hydroformylation. This process demonstrates the complexity and precision required in synthesizing compounds with potential neuroleptic properties (Botteghi et al., 2001).

Potential Therapeutic Applications

Neuroleptic Agents

Compounds like Fluspirilen and Penfluridol, synthesized through complex organic reactions, are explored for their neuroleptic (antipsychotic) properties. Their synthesis involves key steps like rhodium-catalyzed hydroformylation, highlighting the intricate process of developing neuroleptic agents (Botteghi et al., 2001).

Motilin Receptor Agonists

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a compound structurally related to the one , has been identified as a novel small molecule motilin receptor agonist. It demonstrates potent agonist activity, which could lead to therapeutic applications in gastrointestinal motility disorders (Westaway et al., 2009).

Pharmacological Profiles

5-HT6 Receptor Antagonists

N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) is a potent inhibitor with high selectivity for the 5-HT6 receptor, offering insights into designing compounds for specific receptor targeting, potentially useful in treating neurological conditions (Stean et al., 2002).

Anticonvulsant Properties

The research on (+/-)-p-fluoro-phenyl alcohol amides demonstrated that incorporating a fluorine atom increases the potency and duration of anticonvulsant activity, providing a pathway for developing new anticonvulsant drugs (Carvajal-Sandoval et al., 1998).

properties

IUPAC Name |

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O/c1-2-3-4-21(26)23-18-7-11-20(12-8-18)25-15-13-24(14-16-25)19-9-5-17(22)6-10-19/h5-12H,2-4,13-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWKQLCFGOAPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)

![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2531086.png)

![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)